synthesis and characterization of Cyclopropyl(trimethylsilyl)acetylene
synthesis and characterization of Cyclopropyl(trimethylsilyl)acetylene
An In-Depth Technical Guide to the Synthesis and Characterization of Cyclopropyl(trimethylsilyl)acetylene
Introduction: A Versatile Building Block in Modern Synthesis
Cyclopropyl(trimethylsilyl)acetylene is a valuable bifunctional reagent in organic synthesis, merging the unique steric and electronic properties of a cyclopropyl group with the synthetic versatility of a protected terminal alkyne.[1] The cyclopropyl moiety is a prevalent motif in numerous pharmaceuticals and agrochemicals, valued for its ability to impart conformational rigidity and metabolic stability. The trimethylsilyl (TMS) group serves as a robust yet readily cleavable protecting group for the terminal alkyne, enabling its participation in a wide array of coupling reactions with high selectivity. This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this important synthetic intermediate, tailored for researchers and professionals in drug development and chemical synthesis.
Part 1: Synthesis of Cyclopropyl(trimethylsilyl)acetylene
The most reliable and scalable synthesis of cyclopropyl(trimethylsilyl)acetylene originates from the intramolecular cyclization of a linear precursor followed by silylation. This approach avoids the direct handling of the highly volatile and gaseous cyclopropylacetylene.
Synthetic Strategy: A One-Pot Approach
The preferred method involves a one-pot procedure starting from 5-chloro-1-pentyne.[2] This strategy relies on a double deprotonation using a strong base, which first generates the acetylide and then facilitates an intramolecular SN2 reaction to form the cyclopropyl ring. The resulting cyclopropylacetylide is then quenched with trimethylsilyl chloride (TMSCl) to yield the final product.
The causality behind this choice is rooted in efficiency and safety. Using butyllithium (n-BuLi) in a non-polar solvent like cyclohexane allows for controlled deprotonation and subsequent ring formation upon heating.[2] The reaction is driven by the formation of the thermodynamically stable three-membered ring and the precipitation of lithium chloride. The final silylation step stabilizes the otherwise reactive acetylide, rendering a product that is a stable, distillable liquid.[1]
Experimental Protocol
Reaction: 5-chloro-1-pentyne to Cyclopropyl(trimethylsilyl)acetylene
-
Reagents & Equipment:
-
5-chloro-1-pentyne
-
n-Butyllithium (n-BuLi) in cyclohexane (typically 2.0-2.5 M)
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Cyclohexane, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, and a reflux condenser connected to a nitrogen/argon inlet.
-
Cooling bath (ice/water or dry ice/acetone)
-
-
Step-by-Step Procedure:
-
Setup: Assemble the glassware and ensure it is oven-dried and cooled under a stream of inert gas (N₂ or Ar).
-
Initial Charge: Charge the reaction flask with 5-chloro-1-pentyne (1.0 eq) and anhydrous cyclohexane. Cool the mixture to 0 °C using an ice bath.[2]
-
Deprotonation & Cyclization: Add n-butyllithium (2.1 eq) dropwise via the addition funnel, maintaining the internal temperature below 20 °C.[2] A color change and gas evolution (butane) will be observed. After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 3 hours to drive the intramolecular cyclization to completion.[2]
-
Silylation: Cool the resulting suspension of lithium cyclopropylacetylide back down to 0 °C. Add trimethylsilyl chloride (1.2 eq) dropwise, again controlling the temperature to prevent exothermic runaway. After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.[2] Separate the organic layer.
-
Purification: The organic layer, containing the product, cyclohexane, and any byproducts, is then subjected to fractional distillation to isolate the pure Cyclopropyl(trimethylsilyl)acetylene.[2]
-
Synthesis Workflow Diagram
Caption: Workflow for the one-pot synthesis of Cyclopropyl(trimethylsilyl)acetylene.
Part 2: Characterization and Physicochemical Properties
Thorough characterization is essential to confirm the identity and purity of the synthesized product. The combination of NMR, IR, and Mass Spectrometry provides a complete structural picture.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₄Si | [1][3] |
| Molecular Weight | 138.28 g/mol | [3] |
| Appearance | Clear, colorless to yellow liquid | [1] |
| Boiling Point | 82-83 °C at 80 mmHg | [3][4] |
| Density | ~0.85 g/cm³ | [3] |
| Solubility | Sparingly soluble in water (0.069 g/L) | [1][5] |
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic.
-
Trimethylsilyl (TMS) Protons: A sharp singlet integrating to 9 protons is expected around δ 0.15 ppm . This upfield shift is characteristic of protons on a silicon atom.
-
Cyclopropyl Protons: The cyclopropyl ring protons appear as a complex set of multiplets in the upfield region, typically between δ 0.6-1.4 ppm . The methine proton adjacent to the alkyne will be the most downfield of this group.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework.
-
TMS Carbons: A single peak for the three equivalent methyl groups will appear near δ 0.0 ppm .
-
Acetylenic Carbons: Two distinct quaternary peaks are expected for the alkyne carbons, typically in the range of δ 85-110 ppm . The carbon attached to the silicon (C-Si) is usually more upfield than the one attached to the cyclopropyl group (C-C₃H₅).
-
Cyclopropyl Carbons: The methylene carbons (-CH₂-) of the ring will appear around δ 8-12 ppm , while the methine carbon (-CH-) will be found near δ 0-5 ppm .
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
C≡C Stretch: A weak to medium, sharp absorption band around 2170-2180 cm⁻¹ is characteristic of a disubstituted alkyne. The silyl substitution influences this position.
-
Si-C Stretch: Strong bands associated with the Si-CH₃ bonds are typically observed around 1250 cm⁻¹ and 840 cm⁻¹ .
-
C-H Stretches: Absorptions just above 3000 cm⁻¹ can be attributed to the C-H bonds of the cyclopropyl ring.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 138 .
-
Key Fragment: A prominent peak at m/z = 123 is expected, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pathway for TMS-containing compounds.[6]
-
Part 3: Applications in Synthetic Chemistry
Cyclopropyl(trimethylsilyl)acetylene is primarily used as a stable precursor to the cyclopropylacetylene moiety, which can be incorporated into more complex molecules. The TMS group dictates its reactivity, acting as a "gatekeeper" for the alkyne.
Core Reactivity: The Role of the TMS Group
The TMS group serves two primary functions:
-
Protection: It prevents the acidic acetylenic proton from interfering with other base-sensitive functional groups or reagents in a multi-step synthesis.[7][8]
-
Activation/Modulation: It allows for selective reactions, such as the Sonogashira coupling, and its removal unmasks the terminal alkyne for further transformations.
Key Transformation 1: Sonogashira Cross-Coupling
The Sonogashira reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, forming a C-C bond.[7] Cyclopropyl(trimethylsilyl)acetylene can participate in this reaction, typically after deprotection to generate the terminal alkyne in situ or in a separate step. This two-step sequence allows for the facile synthesis of various arylcyclopropylacetylenes.
Key Transformation 2: Deprotection (Desilylation)
The removal of the TMS group is a critical step to liberate the terminal alkyne. This transformation must be high-yielding and chemoselective, leaving other functional groups in the molecule intact.
-
Fluoride-Based Methods: Tetrabutylammonium fluoride (TBAF) in a solvent like THF is the most common method for desilylation.[9] The high affinity of fluoride for silicon drives the reaction to completion under mild conditions.
-
Base-Catalyzed Methods: For substrates sensitive to fluoride ions, base-catalyzed methanolysis (e.g., K₂CO₃ in methanol) or the use of non-hydroxidic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.[10] DBU is particularly effective for the chemoselective cleavage of acetylenic TMS groups in the presence of other silyl ethers.[10]
Protocol: Desilylation using TBAF
-
Dissolve Cyclopropyl(trimethylsilyl)acetylene (1.0 eq) in anhydrous THF.
-
Add a solution of TBAF (1.0 M in THF, 1.1 eq) dropwise at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically < 1 hour).
-
Quench the reaction with water and extract the product with a low-boiling organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic layers with brine, dry over MgSO₄, and carefully remove the solvent by distillation to obtain cyclopropylacetylene.
Synthetic Utility Workflow
Caption: Synthetic pathways utilizing Cyclopropyl(trimethylsilyl)acetylene.
Conclusion
Cyclopropyl(trimethylsilyl)acetylene stands as a cornerstone reagent for introducing the cyclopropylacetylene fragment into complex molecular architectures. Its synthesis is robust and scalable, and its physicochemical properties are well-defined. The true power of this molecule lies in the strategic use of the trimethylsilyl group, which allows chemists to precisely control the timing and nature of the alkyne's reactivity. Mastery of its synthesis, characterization, and subsequent transformations provides a significant advantage for professionals engaged in the design and construction of novel chemical entities.
References
-
Organic Syntheses. Cyclopropylacetylene. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Yeom, C.-E., Kim, M. J., Choi, W., & Kim, B. M. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2008(04), 565–568. [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2007). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry, 46B, 1339-1342. [Link]
-
ResearchGate. A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. [Link]
-
Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Syntheses. trimethylsilylacetylene. [Link]
-
Pearson. Sonogashira Coupling Reaction Exam Prep. [Link]
-
SynArchive. Protection of Acetylene by Silane. [Link]
-
Avances en Química. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]
-
NIST WebBook. (Trimethylsilyl)acetylene IR Spectrum. [Link]
-
Gelest. Cross-Coupling of Alkynylsilanes. [Link]
-
Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]
-
NIST WebBook. (Trimethylsilyl)acetylene. [Link]
-
PubMed. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]
-
PubChem. Trimethylsilylacetylene. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CYCLOPROPYL(TRIMETHYLSILYL)ACETYLENE | 81166-84-9 [amp.chemicalbook.com]
- 4. Cyclopropyl(trimethylsilyl)acetylene, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. Cyclopropyl(trimethylsilyl)acetylene, 97% | Fisher Scientific [fishersci.ca]
- 6. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 9. synarchive.com [synarchive.com]
- 10. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
